1-(3,4-dichlorophenyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with specific phenyl or pyridinyl precursors. For example, the synthesis of novel pyridine derivatives can be achieved by reacting chlorophenyl compounds with pyrenyl or ethanone derivatives in the presence of catalysts like ammonium acetate to yield complex structures (Khalifa, Al-Omar, & Ali, 2017). Similar methodologies could potentially be adapted for the target compound, utilizing dichlorophenyl and iminopyridinyl ethanone precursors.
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques and computational studies. For instance, a pyrrole derivative's structure was elucidated using NMR, FT-IR, and single-crystal X-ray diffraction, complemented by density functional theory (DFT) calculations (Louroubi et al., 2019). Such analyses can reveal the geometry, electron distribution, and bond characteristics of the molecule, essential for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
The reactivity of a compound like 1-(3,4-dichlorophenyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide would depend on its functional groups and molecular structure. Research on similar compounds has shown various reactions, such as pyrolysis leading to the formation of new compounds (Texter et al., 2018) and catalytic behavior in transformations (Sun et al., 2007).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for compound characterization. These can be determined through experimental methods like X-ray crystallography, which provides insights into the compound's solid-state structure, and various spectroscopic techniques to deduce solubility and stability characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under different conditions, and the potential for forming derivatives, are vital for understanding the compound's applications and behavior in various environments. Studies on related compounds, focusing on their synthesis, structural characterization, and reaction mechanisms, offer valuable insights into these aspects (Liu et al., 2014).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(2-iminopyridin-1-yl)ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O.BrH/c14-10-5-4-9(7-11(10)15)12(18)8-17-6-2-1-3-13(17)16;/h1-7,16H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYADDNOYPSAZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=N)N(C=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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